2-(2-Aminobenzo[d][1,3]dioxol-5-yl)ethanol hydrochloride
CAS No.:
Cat. No.: VC16005835
Molecular Formula: C9H12ClNO3
Molecular Weight: 217.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12ClNO3 |
|---|---|
| Molecular Weight | 217.65 g/mol |
| IUPAC Name | 2-(2-amino-1,3-benzodioxol-5-yl)ethanol;hydrochloride |
| Standard InChI | InChI=1S/C9H11NO3.ClH/c10-9-12-7-2-1-6(3-4-11)5-8(7)13-9;/h1-2,5,9,11H,3-4,10H2;1H |
| Standard InChI Key | FXSJEZLKVMURLZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C1CCO)OC(O2)N.Cl |
Introduction
Chemical Structure and Composition
Molecular Architecture
The compound’s structure consists of:
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Benzodioxole ring: A fused benzene ring with two oxygen atoms in a five-membered dioxolane ring.
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Ethanol side chain: A two-carbon chain terminating in a hydroxyl group (-OH).
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Amino group (-NH₂): Positioned at the 2nd carbon of the benzodioxole ring.
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Hydrochloride counterion: Enhances solubility and stability.
Table 1: Key Structural and Identifying Information
The hydrochloride form ensures ionic stability, making it suitable for storage and handling in laboratory settings .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 2-(2-aminobenzo[d]dioxol-5-yl)ethanol hydrochloride involves multi-step reactions:
Table 2: Common Synthesis Methods
| Step | Reagents/Conditions | Yield | Purity | Source |
|---|---|---|---|---|
| Amination | Piperonal + NH₃ in ethanol under reflux | ~70% | ≥95% | |
| Protonation | HCl in ethanol (pH 1–2) | – | ≥98% | |
| Purification | Recrystallization (ethanol) or chromatography | – | ≥98% |
Key challenges include controlling reaction temperatures to minimize byproduct formation and ensuring complete protonation of the amine group .
Physical and Chemical Properties
Stability and Solubility
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Stability: Sensitive to light and moisture; stored at 2–8°C in airtight containers .
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Solubility: Highly soluble in polar solvents (e.g., methanol, DMSO) due to the hydrochloride ion .
Table 3: Comparative Properties of Free Base vs. Hydrochloride
| Property | Free Base (C₉H₁₁NO₃) | Hydrochloride (C₉H₁₂ClNO₃) | Source |
|---|---|---|---|
| Molecular Weight | 181.19 g/mol | 217.65 g/mol | |
| Melting Point | Not reported | Not reported | – |
| Thermal Stability | Moderate | Enhanced by HCl |
Biological Activity and Mechanisms
Table 4: Anticancer Activity of Related Compounds
| Cell Line | IC₅₀ (µM) | Notes | Source |
|---|---|---|---|
| Huh7 (Liver) | <10 | Significant inhibition | |
| MDA-MB 231 (Breast) | <10 | Effective against breast cancer |
These findings suggest a structural basis for bioactivity, though in vivo validation is needed.
| Hazard Code | Description | Pictogram | Source |
|---|---|---|---|
| H315 | Causes skin irritation | GHS07 | |
| H319 | Causes serious eye irritation | GHS07 | |
| H335 | May cause respiratory irritation | GHS07 |
Precautionary Measures
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Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coats .
-
Emergency Response:
Applications in Research
Organic Synthesis
Serves as a precursor for:
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Chalcone Derivatives: Used in antimitotic agent synthesis via Claisen-Schmidt condensation .
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Protein Labeling: Selective binding to amino groups in proteomics studies.
Table 5: Key Reaction Pathways
| Reaction Type | Conditions | Products | Source |
|---|---|---|---|
| Reduction | H₂/Pd-C | Ethanol derivatives | |
| Acylation | Acetic anhydride, pyridine | Amide-linked compounds |
Regulatory and Environmental Considerations
Disposal Guidelines
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